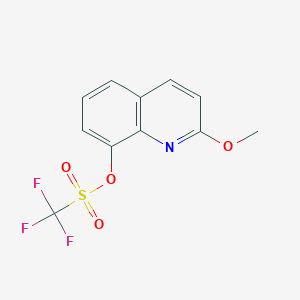
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity It consists of a quinoline ring substituted with a methoxy group at the 2-position and a trifluoromethanesulfonate group at the 8-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyquinolin-8-yl) trifluoromethanesulfonate typically involves the reaction of 2-methoxyquinoline with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include the use of a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities. This would include considerations for solvent recovery, purification processes, and waste management to make the process economically viable and environmentally friendly .
化学反应分析
Types of Reactions
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions. Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield quinoline derivatives with amine groups, while oxidation reactions can produce quinoline N-oxides .
科学研究应用
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate has several applications in scientific research:
作用机制
The mechanism of action of (2-methoxyquinolin-8-yl) trifluoromethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
8-hydroxyquinoline: Known for its antimicrobial and anticancer activities.
4-hydroxy-2-quinolones: Used in drug research and development for their unique biological activities.
Uniqueness
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate is unique due to the presence of both a methoxy group and a trifluoromethanesulfonate group, which confer distinct reactivity and binding properties. This makes it a valuable compound for developing new synthetic routes and exploring novel biological activities .
属性
分子式 |
C11H8F3NO4S |
|---|---|
分子量 |
307.25 g/mol |
IUPAC 名称 |
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H8F3NO4S/c1-18-9-6-5-7-3-2-4-8(10(7)15-9)19-20(16,17)11(12,13)14/h2-6H,1H3 |
InChI 键 |
YWXFACIBXRJBEN-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC2=C(C=CC=C2OS(=O)(=O)C(F)(F)F)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















